(S)-3-Amino-2-phenylpropanoic acid
Overview
Description
(S)-3-Amino-2-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Engineering
(S)-3-Amino-2-phenylpropanoic acid and its derivatives play a crucial role in the field of chemical synthesis and molecular engineering. Studies have demonstrated their application in the development of cross-coupling reactions, highlighting their utility in the construction of complex molecular architectures. For instance, the meta-C–H arylation and methylation of 3-phenylpropanoic acid were successfully performed using a specially designed template, which is significant for the formation of C–H bonds with organoborons, showcasing its potential in fine chemical synthesis (Wan et al., 2013). Furthermore, the compound has been utilized in asymmetric syntheses, such as the preparation of β-hydroxy-α-amino acids, indicating its versatility in stereochemical control and the synthesis of complex organic molecules (Davies et al., 2013).
Biocatalysis and Enzymatic Studies
Biocatalysis is another significant area where this compound finds application. The compound has been used in studies exploring enzymatic reactions and microbial biotransformations. For instance, the use of Methylobacterium oryzae in the biocatalysis of S-3-amino-3-phenylpropionic acid showcases the potential of this compound in the development of pharmaceutical intermediates and the exploration of microbial enzymatic pathways (Li et al., 2013).
Molecular Machines and Fuel Systems
This compound has also been investigated in the context of molecular machines and fuel systems. The aminolysis of certain derivatives of the compound has been studied to control the release of a chemical fuel, essential for the operation of acid-base driven molecular machines. This highlights the compound's potential role in developing operationally autonomous molecular systems and its contribution to the field of nanotechnology and molecular engineering (Biagini et al., 2020).
Peptide Modification and Biological Activity
The compound's role in peptide modification and the investigation of its biological activity is another significant area of research. Studies have synthesized novel amino acid derivatives of this compound, exploring their stability in biological media and potential applications in cancer cell labeling. This illustrates the compound's relevance in bioorthogonal labeling, peptide synthesis, and its potential for significant biological activities (Ni et al., 2015).
Properties
IUPAC Name |
(2S)-3-amino-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYAJZPDFSJPQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453765 | |
Record name | (S)-3-Amino-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-51-3 | |
Record name | (S)-3-Amino-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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